molecular formula C6H15NO B1285022 3-Amino-4-methyl-1-pentanol CAS No. 4379-15-1

3-Amino-4-methyl-1-pentanol

Cat. No.: B1285022
CAS No.: 4379-15-1
M. Wt: 117.19 g/mol
InChI Key: ZAQOIAYHBXCGIO-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-1-pentanol is an organic compound with the molecular formula C6H15NO It is a primary amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-methyl-1-pentanol can be synthesized through several methods. One common approach involves the reduction of 3-amino-4-methylpentanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically proceeds under mild conditions, yielding the desired amino alcohol.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 3-amino-4-methylpentanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is carried out at elevated pressures and temperatures to achieve high conversion rates and yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted amines or other functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines or other functionalized derivatives.

Scientific Research Applications

3-Amino-4-methyl-1-pentanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.

    Industry: this compound is used as an intermediate in the production of various chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-1-pentanol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved vary depending on the specific target and context.

Comparison with Similar Compounds

    3-Amino-2-methylpropan-1-ol: Another amino alcohol with a similar structure but different substitution pattern.

    4-Amino-2-methylbutan-2-ol: A structurally related compound with a tertiary alcohol group.

    3-Amino-4,4-dimethylpentanoic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 3-Amino-4-methyl-1-pentanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a hydroxyl group on a pentane backbone makes it a versatile intermediate in organic synthesis and a valuable compound in various applications.

Properties

IUPAC Name

3-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQOIAYHBXCGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588748
Record name 3-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4379-15-1
Record name 3-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-methyl-pentan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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